4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid consists of a tetrahydrocarbazole core with additional substituents. The exact arrangement of atoms and bonds can be visualized using tools such as NMR, HPLC, LC-MS, and UPLC .
Scientific Research Applications
Neuroprotective and Calcium-Antagonist Activities
- Hydrogenated pyrido[4,3-b]indole derivatives, closely related to 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid, have shown a range of pharmacological activities including neuroprotective and calcium-antagonist properties. These properties make them potentially useful in medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Potential Antidiabetic Agent
- Tryptoline-3-carboxylic acid derivatives, structurally similar to the compound , have been synthesized and evaluated for antidiabetic activity. One such derivative showed potent antidiabetic activity, indicating potential therapeutic uses (Choudhary, Kohli, Kumar, & Joshi, 2011).
Antioxidant and Cytotoxicity Properties
- Some derivatives of tetrahydro-β-carbolines, which are structurally related to the compound, have been studied for their antioxidant and cytotoxicity properties. These studies are crucial for understanding their potential in pharmacological and dietary applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Chemical Transformations and Synthesis
- Research on the transformations of indole chemistry, including compounds similar to this compound, has led to the synthesis of various novel compounds. This research is significant for expanding the chemical diversity and potential applications of these compounds (Acheson, Letcher, & Procter, 1978).
Crystal and Molecular Structures
- Studies on the crystal and molecular structures of related pyrido[4,3-b]indole derivatives provide valuable insights into their physical and chemical properties, which are essential for their potential scientific applications (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Host-Guest Complexation Studies
- Investigations into the host-guest complexation in systems involving β-glycyrrhizic acid and pyrido[4,3-b]indole derivatives have been conducted. Such studies are crucial for understanding the molecular interactions and potential applications in drug delivery and molecular recognition (Konkina, Shitikova, Lobov, Murinov, & Bachurin, 2015).
Properties
IUPAC Name |
4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2)6-15-12(17)11-10(14)8-5-7(13(18)19)3-4-9(8)16-11/h3-5,16H,6H2,1-2H3,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBVJDIZMWMUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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